molecular formula C18H20N2O8 B8115821 Ald-benzoylamide-PEG2-CH2 NHS ester

Ald-benzoylamide-PEG2-CH2 NHS ester

Cat. No.: B8115821
M. Wt: 392.4 g/mol
InChI Key: LWGHXGJYMONORD-UHFFFAOYSA-N
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Description

Ald-benzoylamide-PEG2-CH2 NHS ester is a bifunctional crosslinker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:

  • Aldehyde group (-CHO): Enables site-specific conjugation with primary amines or hydrazines via reductive amination or hydrazone bond formation .
  • Benzoylamide group: Enhances structural rigidity and hydrophobic interactions, improving stability and target specificity .
  • PEG2 linker: A short polyethylene glycol chain (2 ethylene oxide units) that improves aqueous solubility, reduces immunogenicity, and minimizes steric hindrance .
  • NHS ester: Reacts efficiently with primary amines (-NH₂) under mild conditions (pH 7–9) to form stable amide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O8/c21-11-13-1-3-14(4-2-13)18(25)19-7-8-26-9-10-27-12-17(24)28-20-15(22)5-6-16(20)23/h1-4,11H,5-10,12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHXGJYMONORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzoylamide-PEG2-CH2-COOH

Starting Material : HO-PEG2-CH2-COOH (MW: 250.24 g/mol).
Reagents : Benzoyl chloride, triethylamine (TEA), anhydrous dimethylformamide (DMF).

  • Amine Functionalization :

    • Convert the terminal hydroxyl group of HO-PEG2-CH2-COOH to an amine using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by phthalimide deprotection with hydrazine.

    • Intermediate : NH2-PEG2-CH2-COOH.

  • Benzoylamide Formation :

    • React NH2-PEG2-CH2-COOH (1 equiv) with benzoyl chloride (1.2 equiv) in anhydrous DMF under nitrogen.

    • Add TEA (2 equiv) to scavenge HCl.

    • Stir at 25°C for 12 hours.

    • Yield : 85–90% after precipitation in cold diethyl ether.

Activation of Carboxylic Acid to NHS Ester

Reagents : N-Hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dichloromethane (DCM).

  • Reaction Setup :

    • Dissolve benzoylamide-PEG2-CH2-COOH (1 equiv) in anhydrous DCM.

    • Add NHS (1.5 equiv) and EDC (1.2 equiv) sequentially.

    • Stir under nitrogen at 25°C for 4 hours.

  • Purification :

    • Filter to remove insoluble urea byproduct.

    • Concentrate under reduced pressure and precipitate in cold hexane.

    • Critical Note : NHS esters hydrolyze rapidly; store at –20°C with desiccant.

Analytical Characterization

Purity and Molecular Weight Validation

MethodConditionsResults
HPLC C18 column, acetonitrile/water gradientPurity ≥95%
MALDI-TOF Matrix: α-cyano-4-hydroxycinnamic acidm/z = 392.4 [M+H]+

Comparative Analysis of PEG Spacer Lengths

PEG LengthMolecular Weight (g/mol)Solubility (mg/mL)Reaction Efficiency (%)
PEG2392.365092
PEG3436.414588
PEG4480.474085

Data sourced from AxisPharm product specifications.

Applications in Bioconjugation

Protein Modification

  • Antibody-Drug Conjugates (ADCs) : this compound links cytotoxic payloads (e.g., camptothecin derivatives) to antibodies via lysine residues.

  • Pharmacokinetic Enhancement : PEGylation reduces renal clearance, extending half-life by 3–5 fold.

Challenges and Optimization Strategies

Hydrolysis Mitigation

  • Anhydrous Conditions : Use molecular sieves in reaction solvents.

  • Low-Temperature Storage : Lyophilized products retain >90% activity after 6 months at –20°C.

Scalability

  • Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG2-CH2 NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to attach various functional groups to biomolecules .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide-linked conjugates, which can include proteins, peptides, fluorescent dyes, biotin, and other functional groups .

Scientific Research Applications

Ald-benzoylamide-PEG2-CH2 NHS ester is widely used in various scientific research fields:

    Chemistry: Used for the modification of small molecules and polymers to enhance their properties.

    Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG2-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and primary amines on biomolecules. This reaction forms a stable amide bond, effectively linking the PEG2-CH2 moiety to the target molecule. The PEG linker enhances solubility and reduces immunogenicity, while the benzoylamide group provides a stable and cleavable linkage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Ald-benzoylamide-PEG2-CH2 NHS Ester and Analogues
Compound Name This compound Ald-benzoylamide-PEG3-CH2 NHS Ester Azido-PEG2-NHS Ester Ald-Ph-amido-PEG4-C2-NHS Ester
Reactive Groups Aldehyde, NHS ester Aldehyde, NHS ester Azide, NHS ester Aldehyde, NHS ester
PEG Chain Length 2 units 3 units 2 units 4 units
Molecular Weight (g/mol) 392.36 436.41 300.3 494.49
Key Applications Protein labeling, ADCs Bioconjugation, drug delivery Click chemistry, protein tagging ADC synthesis, surface engineering
Solubility High (due to PEG2) Moderate High Moderate
CAS No. 2253965-05-6 2253965-10-3 1312309-64-0 1353011-74-1
References
Key Observations :

PEG Chain Length :

  • Shorter PEG chains (e.g., PEG2) enhance solubility while maintaining low molecular weight, ideal for applications requiring minimal steric interference .
  • Longer PEG chains (e.g., PEG4 in Ald-Ph-amido-PEG4-C2-NHS ester) improve biocompatibility but may reduce reaction efficiency due to increased flexibility .

Functional Group Diversity :

  • Aldehyde-based compounds (e.g., this compound) enable controlled, site-specific conjugation but require reductive amination for stability .
  • Azide-containing compounds (e.g., Azido-PEG2-NHS ester) are compatible with click chemistry (e.g., DBCO or BCN reactions), enabling rapid, bioorthogonal labeling .

Benzoylamide vs. Amido Linkers :

  • Benzoylamide groups (in Ald-benzoylamide derivatives) enhance hydrophobicity, favoring interactions with lipid membranes or hydrophobic protein domains .
  • Amido linkers (e.g., Ald-Ph-amido-PEG4-C2-NHS ester) offer greater hydrolytic stability compared to ester-based linkers .

Performance in Bioconjugation Reactions

Table 2: Reaction Efficiency and Stability
Compound Reaction Rate (Primary Amine) Hydrolytic Stability (pH 7.4, 25°C) Specificity
This compound Fast (<1 hr) Moderate (t₁/₂ ~4 hr) High
Azido-PEG2-NHS ester Fast (<1 hr) Low (t₁/₂ ~1 hr) Moderate
Ald-Ph-amido-PEG4-C2-NHS ester Moderate (~2 hr) High (t₁/₂ >8 hr) High

Notes:

  • This compound exhibits rapid NHS-ester reactivity but moderate hydrolytic stability, necessitating immediate use post-dissolution .
  • Azido-PEG2-NHS ester’s NHS group is prone to hydrolysis, requiring strict pH control .

Q & A

Q. How is Ald-Benzoylamide-PEG2-CH2 NHS ester synthesized, and what structural features govern its reactivity?

The compound contains three functional moieties:

  • Aldehyde (-CHO) : Reacts with amines to form Schiff bases or stable conjugates via reductive amination .
  • Benzoylamide : Enhances hydrophobicity for membrane penetration or molecular recognition .
  • NHS ester : Targets primary amines (-NH₂) on proteins, oligonucleotides, or other amine-containing molecules, forming stable amide bonds .
  • PEG2 spacer : Improves solubility and reduces steric hindrance during conjugation .
    Methodological Note: Synthesis typically involves stepwise coupling of PEG2 with benzoylamide and NHS ester precursors. Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., aldehyde proton at ~9-10 ppm) .

Q. What experimental conditions optimize NHS ester-mediated conjugation to proteins?

Key parameters:

  • pH : Maintain pH 7.5–8.5 (e.g., phosphate or HEPES buffer) to ensure amine deprotonation .
  • Molar ratio : Use 5–20-fold molar excess of NHS ester to target protein for 1–3 labels per molecule .
  • Reaction time : 1–2 hours at 4°C (prevents NHS ester hydrolysis).
  • Co-solvents : For hydrophobic NHS esters, use ≤10% DMSO to maintain protein stability .
    Validation: Post-conjugation, quantify labeling efficiency via MALDI-TOF MS or UV-Vis (if chromophore present) .

Q. How should this compound be stored to prevent degradation?

  • Short-term : Store at -20°C in anhydrous DMSO or DMF to avoid hydrolysis of the NHS ester .
  • Long-term : Lyophilize under argon and store at -80°C. Avoid freeze-thaw cycles.
  • Quality checks : Monitor NHS ester integrity via FTIR (C=O stretch at ~1730 cm⁻¹) or reactivity tests with glycine .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact bioassay reproducibility?

Challenge: Variability arises from differences in purity, residual solvents, or PEG chain length . Mitigation strategies:

  • Request peptide content analysis (via amino acid analysis) to quantify active NHS ester .
  • Perform HPLC-MS to identify impurities (e.g., hydrolyzed byproducts).
  • Pre-test each batch in pilot assays (e.g., model conjugation with BSA) to confirm reactivity .

Q. How do competing reactions between the aldehyde and NHS ester groups affect multi-step conjugations?

Design considerations:

  • Sequential reactions : First react the NHS ester with amines, then use the aldehyde for secondary labeling (e.g., hydrazide probes) .
  • pH control : Perform NHS ester conjugation at pH 8.5, then lower pH to 6.5–7.0 for aldehyde-mediated coupling to minimize cross-reactivity .
  • Protection/deprotection : Temporarily block the aldehyde with a diol (reversible via oxidation) during NHS ester reactions .

Q. What analytical techniques resolve low conjugation efficiency in complex biological systems?

Troubleshooting workflow:

Confirm NHS ester activity via reaction with a small amine (e.g., glycine) and LC-MS .

Assess steric hindrance : Compare labeling efficiency between intact proteins and protein fragments .

Evaluate solubility : Use dynamic light scattering (DLS) to detect aggregation; adjust co-solvents (e.g., 5% DMSO) .

Competitive assays : Add a known amine competitor (e.g., Tris buffer) to identify non-specific binding .

Q. How can this compound be integrated with click chemistry for orthogonal labeling?

Example protocol:

Conjugate NHS ester to an azide-modified protein.

React the aldehyde with an aminooxy-functionalized fluorophore.

Perform copper-free click chemistry between the azide and a DBCO probe .
Key advantage: Enables multi-color imaging or dual-functionalization without cross-reactivity .

Q. What stability challenges arise when using this compound in physiological buffers?

Critical factors:

  • NHS ester hydrolysis : Half-life <1 hour in aqueous buffers; initiate reactions immediately after dissolving in organic solvent .
  • Aldehyde oxidation : Use antioxidants (e.g., 1 mM BHT) or perform reactions under inert atmosphere .
  • PEG hydration : Pre-equilibrate the compound in buffer with 0.1% Tween-20 to prevent micelle formation .

Methodological & Data Analysis

Q. How to design a crosslinking study combining this compound with other linkers?

  • Dual-labeling workflow :
    • Conjugate NHS ester to lysine residues on a protein.
    • React the aldehyde with a hydrazide-modified small molecule.
    • Validate using SDS-PAGE (shift in molecular weight) and Western blot (epitope tagging) .
  • Statistical validation : Use triplicate experiments and ANOVA to assess crosslinking efficiency variance .

Q. How to quantify residual free aldehyde after conjugation?

  • Colorimetric assay : React with 2,4-dinitrophenylhydrazine (DNPH); measure absorbance at 370 nm .
  • Fluorometric assay : Use a hydrazide-linked fluorophore (e.g., Cy5-hydrazide) and measure fluorescence quenching .

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